molecular formula C10H9NO B3058073 N-benzylprop-2-ynamide CAS No. 87605-11-6

N-benzylprop-2-ynamide

Cat. No.: B3058073
CAS No.: 87605-11-6
M. Wt: 159.18 g/mol
InChI Key: RNDFRWFHFZMEBE-UHFFFAOYSA-N
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Description

N-benzylprop-2-ynamide: is an organic compound with the molecular formula C₁₀H₉NO. It is a member of the ynamide family, characterized by the presence of a nitrogen atom bonded to an alkyne group. This compound is known for its unique reactivity and versatility in organic synthesis, making it a valuable building block in various chemical transformations .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound may involve large-scale amidation reactions using automated reactors and continuous flow systems to ensure high yield and purity. The choice of reagents and catalysts can be optimized for cost-effectiveness and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens, organometallic compounds

Major Products Formed:

    Oxidation: Oxidized derivatives such as carboxylic acids and ketones

    Reduction: Corresponding amines

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Comparison with Similar Compounds

    N-benzylprop-2-ynylamine: Similar structure but with an amine group instead of an amide.

    N-benzylprop-2-ynylcarbamate: Contains a carbamate group instead of an amide.

    N-benzylprop-2-ynylsulfonamide: Contains a sulfonamide group instead of an amide.

Uniqueness: N-benzylprop-2-ynamide stands out due to its unique combination of an amide group and an alkyne group. This dual functionality allows for a wide range of chemical transformations, making it a versatile and valuable compound in synthetic chemistry .

Properties

IUPAC Name

N-benzylprop-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-2-10(12)11-8-9-6-4-3-5-7-9/h1,3-7H,8H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNDFRWFHFZMEBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(=O)NCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70401929
Record name Propynoic acid benzylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70401929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87605-11-6
Record name Propynoic acid benzylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70401929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-benzylprop-2-ynamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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